2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
60467-57-4 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-N-ethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-2-13-11(16)8-6-7-4-3-5-14-10(7)15-9(8)12/h3-6H,2H2,1H3,(H,13,16)(H2,12,14,15) |
InChI Key |
FXBBBUOPDMWOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Diethyl Ethoxymethylene Malonate
A widely cited method begins with 2-aminopyridine and diethyl ethoxymethylene malonate. Heating these reagents at 120–130°C for 2 hours initiates a cyclocondensation reaction, forming a malonate intermediate. Subsequent thermal cyclization in diphenyl ether at 240–250°C yields the 1,8-naphthyridine-3-carboxylate ester. This ester serves as a precursor for further functionalization.
Optimization Notes :
Alternative Alkylation Strategies
Patent WO2012151640A1 describes alkylation using ethyl-3-(N,N-dimethylamino)acrylate in acetonitrile with triethylamine as a base. The reaction proceeds at 25–30°C, monitored via HPLC to ensure completion (residual starting material ≤5%).
Introduction of the Amino Group
The 2-amino functionality is typically introduced via nitro group reduction .
Iron-Mediated Reduction
A compound bearing a 6-nitro group (e.g., ethyl 6-nitro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate) undergoes reduction with iron powder in aqueous HCl or acetic acid at 50–60°C. This method achieves >90% conversion to the 6-amino derivative, confirmed by TLC and NMR.
Sodium Dithionite Reduction
In aqueous medium, sodium dithionite (Na₂S₂O₄) reduces nitro groups at ambient temperature. This approach avoids metal catalysts, simplifying purification.
Carboxamide Formation
The conversion of the 3-carboxylate ester to the N-ethyl carboxamide involves aminolysis or sequential hydrolysis-amide coupling .
Direct Aminolysis
Reacting ethyl 1-ethyl-6-amino-4-oxo-1,8-naphthyridine-3-carboxylate with ethylamine in ethanol at reflux yields the carboxamide. Triethylamine or DMF is often added to scavenge HCl generated during the reaction.
Typical Conditions :
Hydrolysis Followed by Amide Coupling
-
Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using 10% NaOH in ethanol/water (1:1) at reflux. Acidification with HCl precipitates the acid.
-
Amide Formation : The acid reacts with ethylamine using coupling agents like HATU or EDCI in DMF or dichloromethane.
Purification and Characterization
Purification Techniques
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.67 (dd, J = 4.6 Hz, 1H, naphthyridine-H), 6.83 (s, 2H, NH₂), 4.58 (d, J = 5.8 Hz, 2H, CH₂), 1.12 (t, J = 7.0 Hz, 3H, CH₃).
Industrial-Scale Synthesis
Patent WO2012151640A1 outlines a scalable process:
-
Reactor Setup : Nitrogen-flushed glass-lined reactor charged with methanol, ethyl-3-(N,N-dimethylamino)acrylate, and acetonitrile.
-
Temperature Control : Reactions maintained at 25–30°C to minimize side products.
-
Workup : Quenching in ice-cold water precipitates the product, which is filtered and dried under vacuum.
Key Parameters :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scale Feasibility |
|---|---|---|---|
| Iron-Mediated Reduction | 85 | 98 | Industrial |
| Sodium Dithionite | 78 | 95 | Lab-Scale |
| Direct Aminolysis | 82 | 97 | Both |
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 2 participates in nucleophilic substitution reactions. Key transformations include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in basic media (NaOH/EtOH) to form N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated products .
Example Reaction Pathway :
Oxidation
The naphthyridine ring undergoes oxidation with hydrogen peroxide () under acidic conditions, forming hydroxylated derivatives .
| Reagent | Conditions | Product |
|---|---|---|
| , 60°C | This compound-5-oxide |
Reduction
Sodium borohydride () selectively reduces the carboxamide group to a hydroxymethyl intermediate.
Cyclization Reactions
The compound serves as a precursor in Friedlander annulation reactions to form polycyclic systems:
-
Reacts with α-methylene carbonyl compounds (e.g., ethyl acetoacetate) in ionic liquid catalysts (e.g., [Bmmim][Im]) at 80°C, yielding fused quinoline-naphthyridine hybrids .
Key Data :
Carboxamide Reactivity
The ethyl carboxamide group undergoes hydrolysis and transamidation:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | , reflux | 2-Amino-1,8-naphthyridine-3-carboxylic acid |
| Transamidation with amines | , 120°C, 24h | N-substituted carboxamide derivatives |
Example : Reaction with 2-aminopyridine produces pyridyl-linked naphthyridines with enhanced antimicrobial activity .
Metal Complexation
The compound acts as a bidentate ligand via its amino and carboxamide groups:
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures .
-
Application : These complexes show corrosion inhibition properties for mild steel in acidic media .
Antihistaminic Derivatives
-
Modification : Introduction of p-chlorobenzyl groups at the carboxamide nitrogen .
-
Result : Compound 5a1 demonstrated 38.8% bronchorelaxation in guinea pigs (vs. 29.58% for chlorpheniramine) .
Anticancer Analogues
-
Suzuki Coupling : Phenylboronic acid derivatives at position 7 exhibit IC₅₀ values as low as 1.47 μM against MCF7 cells .
Stability and Reaction Kinetics
-
Thermal Stability : Decomposes above 250°C without melting.
-
pH Sensitivity : Undergoes protonation at the naphthyridine N-atoms under acidic conditions (pH < 4) .
Comparative Reaction Table
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-amino-1,8-naphthyridine-3-carboxamide derivatives have notable antibacterial activity against various pathogens. These compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains. For instance, studies have shown that these derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect when combined with fluoroquinolones like norfloxacin and ofloxacin .
Table 1: Antibacterial Activity of 2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide Derivatives
| Bacterial Strain | MIC (µg/mL) | Combination with Antibiotic | Result |
|---|---|---|---|
| Staphylococcus aureus | 10 | Ofloxacin | Synergistic effect |
| Escherichia coli | 6 | Lomefloxacin | Significant reduction |
| Pseudomonas aeruginosa | 24 | Norfloxacin | Enhanced activity |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various derivatives have been synthesized and tested against human cancer cell lines such as MCF7 (breast cancer). Some derivatives exhibited IC50 values lower than that of standard chemotherapeutics like staurosporine, indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| Compound 3f | 6.53 | Staurosporine | 4.51 |
| Compound 10c | 1.47 | Staurosporine | 4.51 |
Neurological Applications
In addition to its antimicrobial and anticancer properties, derivatives of this compound have been explored for their potential in treating neurological disorders such as Alzheimer's disease and depression. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further research in neuropharmacology .
Case Studies
Several studies highlight the effectiveness of these compounds in different applications:
- Antibacterial Study : A study evaluated the antibacterial properties of synthesized naphthyridine derivatives against clinical isolates. The results indicated significant antibacterial activity at various concentrations, demonstrating the potential for developing new antimicrobial therapies .
- Anticancer Research : A series of novel naphthyridine derivatives were synthesized and tested against MCF7 cells. The promising anticancer activity observed suggests that modifications at the C3 position can enhance efficacy against breast cancer cells .
- Neurological Activity : Investigations into the effects of naphthyridine derivatives on animal models for Alzheimer's disease showed improvements in cognitive function, indicating their potential as therapeutic agents for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or bind to DNA, thereby interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
LV50 (1-(4-Chlorobutyl)-1,2-dihydro-N-(4-methylcyclohexyl)-2-oxo-1,8-naphthyridine-3-carboxamide)
- Structure : Features a 2-oxo group at position 2 and a 4-methylcyclohexyl-substituted carboxamide.
- Activity : Acts as a selective CB2 receptor (CB2R) agonist with high affinity (Ki = 8.2 nM for CB2R vs. Ki > 10,000 nM for CB1R) .
- Therapeutic Potential: Demonstrates anti-proliferative effects in cancer cell lines via CB2R-dependent mechanisms .
- Synthesis : Synthesized via N-alkylation of carboxamide intermediates with 1,4-dichlorobutane .
VL15 (1,2-Dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide Derivative)
- Structure : Contains a 4-hydroxy group and 2-oxo moiety.
- Activity: High CB2R selectivity (Ki = 6.3 nM for CB2R vs. Ki = 1,200 nM for CB1R) with immunomodulatory effects .
- Therapeutic Potential: Inhibits proliferation of activated peripheral blood mononuclear cells (PBMCs) and downregulates NF-κB, ERK, and Akt signaling . Exhibits anti-proliferative activity in gastric adenocarcinoma cells .
- Pharmacokinetics : High intestinal absorption (Caco-2 Papp = 28.6 × 10⁻⁶ cm/s) and blood-brain barrier (BBB) permeability (MDCKII-hMDR1 Papp = 18.9 × 10⁻⁶ cm/s) .
4-Chloro-2-(cyclohexylamino)-N,N-diethyl-1,8-naphthyridine-3-carboxamide
- Structure : Chloro-substituted at position 4 and diethyl-carboxamide at position 3.
- Activity: Limited data available, but chloro and cyclohexylamino groups suggest altered solubility and receptor interactions compared to non-halogenated analogs .
Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide)
- Structure : Adamantyl-substituted carboxamide and pentyl chain at position 1.
- Activity : Designed for enhanced lipophilicity and CNS penetration. Molecular weight = 422 g/mol .
Structure-Activity Relationship (SAR) Trends
Pharmacological and Pharmacokinetic Comparison
Biological Activity
2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C12H12N4O
- Molecular Weight : 232.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to exhibit:
- Antimicrobial Activity : It has been shown to inhibit the growth of several bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases.
Antimicrobial Activity
Research has demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various naphthyridine derivatives against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus, E. coli | |
| 1-tert-butyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid | MDR-TB |
Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a derivative was tested against breast cancer cells and showed a dose-dependent decrease in cell viability .
Case Studies
-
In Vivo Studies on Antihistaminic Activity :
A study focused on the antihistaminic effects of naphthyridine derivatives found that modifications at the carboxylic end significantly enhanced their activity in guinea pigs . The key findings included:- Compound 5a1 displayed a promising bronchorelaxant effect.
- Molecular docking studies indicated strong binding affinity to H1 receptors.
-
Anti-inflammatory Effects :
Another derivative exhibited anti-inflammatory properties by suppressing cytokine production in LPS-treated BV2 cells. The study reported significant reductions in NO and TNF-alpha levels upon treatment with the compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
